2-Oxo-1,2-dihydroquinoline-6-carbonitrile
Overview
Description
2-Oxo-1,2-dihydroquinoline-6-carbonitrile is a heterocyclic organic compound, which has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound possesses a unique structural moiety, which makes it an interesting candidate for drug design and development.
Scientific Research Applications
1. Inhibitors against Acetylcholinesterase Enzyme
- Summary of the Application: A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme (AChE). This is particularly relevant for the treatment of Alzheimer’s disease (AD), a worldwide mental disorder manifested with dementia symptoms .
- Methods of Application/Experimental Procedures: The compounds were synthesized and their biological evaluation in inhibiting AChE was evaluated by the in-house gas chromatography method .
- Results/Outcomes: The synthesized carboxamides showed a strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model. Interestingly compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .
2. Inhibitors of Protein Kinase CK2
- Summary of the Application: The derivatives of 3-quinoline carboxylic acid were studied as inhibitors of protein kinase CK2. Forty-three new compounds were synthesized. Among them, 22 compounds inhibiting CK2 with IC50 in the range from 0.65 to 18.2mM were identified .
- Methods of Application/Experimental Procedures: The 2-chloroquinoline-3-carbaldehydes 2 were synthesized from acetanilides 1 with the excess of Vilsmeier complex by O. Meth-Cohn method .
- Results/Outcomes: The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives .
properties
IUPAC Name |
2-oxo-1H-quinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXORYMJWFSZLIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457890 | |
Record name | 6-Cyano-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydroquinoline-6-carbonitrile | |
CAS RN |
63124-11-8 | |
Record name | 6-Cyano-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,2-dihydroquinoline-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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